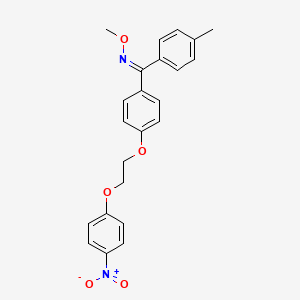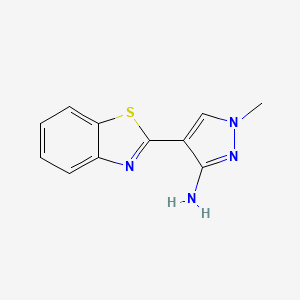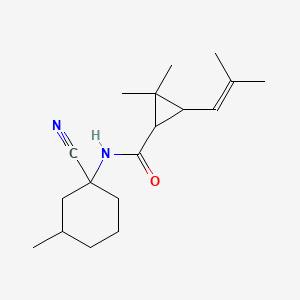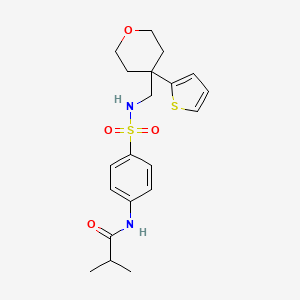
(E)-(4-(2-(4-nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone O-methyl oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-(4-(2-(4-nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone O-methyl oxime is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings, ether linkages, and an oxime functional group, making it a subject of interest in organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-(2-(4-nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone O-methyl oxime typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:
Preparation of 4-nitrophenol: This can be synthesized by nitration of phenol using concentrated nitric acid and sulfuric acid.
Formation of 4-nitrophenoxyethanol: Reacting 4-nitrophenol with ethylene oxide under basic conditions.
Synthesis of (4-nitrophenoxy)ethoxybenzene: This involves the etherification of 4-nitrophenoxyethanol with bromobenzene in the presence of a base like potassium carbonate.
Formation of (E)-(4-(2-(4-nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone: This step involves the Friedel-Crafts acylation of (4-nitrophenoxy)ethoxybenzene with p-tolyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Oximation: The final step is the reaction of the ketone with hydroxylamine hydrochloride in the presence of a base to form the oxime.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(E)-(4-(2-(4-nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone O-methyl oxime can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Oxidation: The oxime group can be oxidized to a nitrile using oxidizing agents such as sodium hypochlorite.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Oxidation: Sodium hypochlorite or other strong oxidizing agents.
Substitution: Halogens (e.g., chlorine, bromine) with a Lewis acid catalyst for halogenation; concentrated nitric acid for nitration.
Major Products Formed
Reduction: Formation of the corresponding amine.
Oxidation: Formation of the nitrile derivative.
Substitution: Formation of halogenated or nitrated derivatives of the aromatic rings.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of (E)-(4-(2-(4-nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone O-methyl oxime depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their function. The aromatic rings and ether linkages may also contribute to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
(E)-(4-(2-(4-nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone: Lacks the oxime group, making it less reactive in certain biochemical assays.
(E)-(4-(2-(4-aminophenoxy)ethoxy)phenyl)(p-tolyl)methanone:
(E)-(4-(2-(4-nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone O-ethyl oxime: Similar structure but with an ethyl group instead of a methyl group on the oxime, affecting its steric properties and reactivity.
Uniqueness
(E)-(4-(2-(4-nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone O-methyl oxime is unique due to its combination of functional groups, which provide a balance of reactivity and stability. The presence of both nitro and oxime groups allows for diverse chemical modifications and applications in various fields.
属性
IUPAC Name |
(E)-N-methoxy-1-(4-methylphenyl)-1-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-17-3-5-18(6-4-17)23(24-28-2)19-7-11-21(12-8-19)29-15-16-30-22-13-9-20(10-14-22)25(26)27/h3-14H,15-16H2,1-2H3/b24-23+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCVVHVIHCCMQJ-WCWDXBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC)C2=CC=C(C=C2)OCCOC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N\OC)/C2=CC=C(C=C2)OCCOC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2491802.png)
![1,3-dimethyl 5-[(phenylcarbamoyl)amino]benzene-1,3-dicarboxylate](/img/structure/B2491803.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B2491804.png)




![1-[1-(4-fluorophenyl)cyclopropanecarbonyl]-3-(1-methyl-1H-pyrazol-4-yl)piperidine](/img/structure/B2491812.png)


![3-(2-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2491818.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2491822.png)
![[4-[(E)-2-cyano-3-oxo-3-(2-phenoxyanilino)prop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2491824.png)
